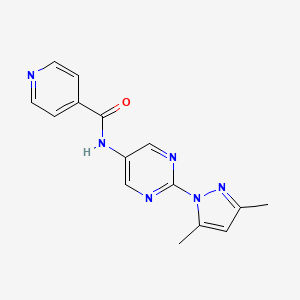
N-(2-(3,5-二甲基-1H-吡唑-1-基)嘧啶-5-基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The ligands are fully characterized by 1H-NMR , 13C-NMR , and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide is determined by single-crystal X-ray diffraction. It exhibits a specific geometry due to the coordination of the metal centers with the nitrogen atoms of the pyrazole and amine moieties .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found to oxidize the catechol substrate. Factors such as molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, complex L1/Cu(CH3COO)2 exhibits the highest activity towards oxidation of catechol to its corresponding quinone .
科学研究应用
杂环合成和生物潜力
嘧啶和吡唑衍生物的合成
研究表明,结合嘧啶和吡唑结构的化合物可以使用微波辐射环缩合来合成。这些化合物已被评估其杀虫和抗菌潜力,表明它们与开发新的杀虫剂和抗菌剂有关 (Deohate & Palaspagar,2020 年)。
抗癌和抗炎应用
新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗炎特性,展示了此类化合物在治疗癌症和炎症相关疾病中的治疗潜力 (Rahmouni 等人,2016 年)。
抗菌活性
具有附加嘧啶和吡唑部分的新型杂环化合物的产生已显示出显着的抗菌功效。这些发现支持此类化合物在开发新型抗菌剂中的效用 (Kamal 等人,2015 年)。
安全和危害
- Safety Information : MSDS
作用机制
Target of Action
The primary target of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .
Mode of Action
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction can lead to changes in the cell’s behavior, such as alterations in cell adhesion and migration, which can influence various biological processes .
Biochemical Pathways
These include the activation of transforming growth factor-beta (TGF-β), a protein that regulates many aspects of cell growth, proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability .
Result of Action
The molecular and cellular effects of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide’s action are likely to be related to its interaction with the αvβ6 integrin. By binding to this integrin, the compound could potentially influence various cellular processes, including cell adhesion, migration, and signaling .
Action Environment
The action, efficacy, and stability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . .
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-7-11(2)21(20-10)15-17-8-13(9-18-15)19-14(22)12-3-5-16-6-4-12/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPRJSWZGOURDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)
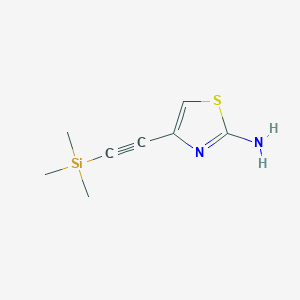
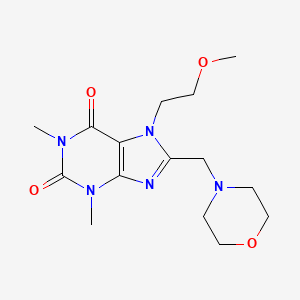
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)
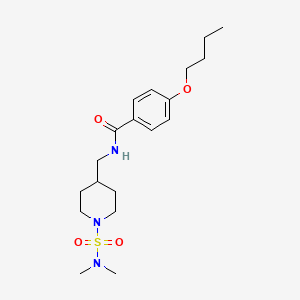
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)
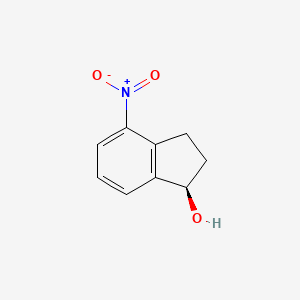
![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)


![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)